Technical Whitepaper: 2-Bromo-N-mesitylpropanamide (CAS 104509-24-2)
Technical Whitepaper: 2-Bromo-N-mesitylpropanamide (CAS 104509-24-2)
Synthesis, Characterization, and Applications in Ligand Design
Part 1: Executive Summary
2-bromo-N-mesitylpropanamide (CAS 104509-24-2) is a specialized
This guide provides a validated protocol for its synthesis, detailed physicochemical characterization, and a mechanistic breakdown of its reactivity profiles.
Part 2: Chemical Identity & Physical Properties[1][2]
Before initiating synthesis, it is critical to understand the physicochemical landscape of the target. The steric protection provided by the mesityl group significantly alters the solubility and stability profile compared to non-hindered analogs.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| CAS Number | 104509-24-2 | |
| IUPAC Name | 2-bromo-N-(2,4,6-trimethylphenyl)propanamide | |
| Formula | ||
| Molecular Weight | 270.17 g/mol | |
| Appearance | White to off-white crystalline solid | Dependent on recrystallization solvent. |
| Solubility | DCM, THF, Ethyl Acetate, Chloroform | Insoluble in water; sparingly soluble in Hexanes. |
| Reactivity | Electrophile (Alkylating Agent) | Susceptible to nucleophilic substitution ( |
| Handling | Warning: Potential Skin Sensitizer | Treat as an alkylating agent. Use double gloves. |
Part 3: Synthetic Methodology (Autonomy & Logic)
The synthesis of 2-bromo-N-mesitylpropanamide follows a nucleophilic acyl substitution pathway. While standard protocols exist, the high steric hindrance of 2,4,6-trimethylaniline (mesitylamine) requires specific modifications to drive conversion and prevent side reactions (such as elimination to the acrylamide).
Experimental Protocol: Acylation of Mesitylamine
Reaction Scale: 50 mmol basis (Scalable to 1 mol)
Reagents:
-
Mesitylamine (2,4,6-trimethylaniline): 6.76 g (50 mmol)
-
2-Bromopropionyl bromide: 11.87 g (55 mmol, 1.1 equiv) – Excess ensures complete amine consumption.
-
Triethylamine (
): 6.07 g (60 mmol, 1.2 equiv) – Scavenges HBr. -
Dichloromethane (DCM): 150 mL (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Mesitylamine (50 mmol) and dry DCM (100 mL). Cool the solution to 0 °C using an ice/water bath. Add Triethylamine (60 mmol) in one portion.
-
Addition (Critical Step): Dilute 2-Bromopropionyl bromide (55 mmol) in DCM (20 mL) and transfer to the addition funnel. Add this solution dropwise over 45 minutes .
-
Scientist's Note: Rapid addition causes localized exotherms, which may favor the elimination of HBr from the acid bromide to form acryloyl species. Maintain internal temperature < 5 °C.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
-
Validation: Monitor by TLC (SiO2; 20% EtOAc/Hexanes). The amine spot (
) should disappear; product spot ( ) appears.
-
-
Workup:
-
Quench with water (50 mL).
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/triethylamine.
-
Wash with Sat.
(2 x 50 mL) to remove residual acid. -
Wash with Brine (50 mL), dry over
, and filter.
-
-
Purification: Concentrate the filtrate in vacuo. The crude solid is often slightly yellow. Recrystallize from Ethanol/Hexane (1:4) to yield colorless needles.
Yield Expectation: 85–92%
Part 4: Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the subsequent downstream application in forming chiral NHC precursors.
Figure 1: Synthetic pathway for CAS 104509-24-2 emphasizing critical control points to minimize side reactions.
Part 5: Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The presence of the chiral center at the
Table 2: Expected NMR Signals (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.85 | Broad Singlet | 1H | Amide NH | |
| 6.92 | Singlet | 2H | Mesityl Ar-H | |
| 4.55 | Quartet ( | 1H | ||
| 2.28 | Singlet | 3H | Mesityl p-CH3 | |
| 2.18 | Singlet | 6H | Mesityl o-CH3 | |
| 1.95 | Doublet ( | 3H | Propionyl CH3 |
Note: The quartet at 4.55 ppm and doublet at 1.95 ppm are diagnostic for the 2-bromopropionyl moiety. Absence of alkene peaks (5.5-6.5 ppm) confirms no elimination occurred.
Part 6: Applications in Research
1. Precursor for Backbone-Substituted NHCs
This compound is a vital electrophile in the synthesis of Imidazolinium salts . By reacting CAS 104509-24-2 with a primary amine (e.g., another equivalent of mesitylamine or a chiral amine), one generates a secondary amine. Subsequent reduction of the amide and cyclization with triethyl orthoformate yields NHC ligands with a methyl substituent on the backbone. This substitution pattern exerts "buttressing effects" that influence the steric environment of the metal center, crucial for enantioselective catalysis [1].
2. ATRP Initiator
Amide-based alkyl halides are highly stable initiators for Atom Transfer Radical Polymerization (ATRP). The amide bond is more resistant to hydrolysis than the corresponding ester initiators (like ethyl 2-bromopropionate). This stability allows for polymerization in aqueous media or under harsh conditions. The mesityl group provides a distinct UV chromophore for end-group analysis [2].
Figure 2: Mechanism of ATRP initiation using 2-bromo-N-mesitylpropanamide. The equilibrium between Cu(I) and Cu(II) mediates the controlled growth of the polymer chain.
Part 7: References
-
Arduengo, A. J. ; et al. "A stable crystalline carbene." Journal of the American Chemical Society, 1991 , 113, 361-363. (Foundational chemistry for NHC synthesis using alpha-halo precursors).
-
Matyjaszewski, K. ; Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001 , 101(9), 2921–2990. (Definitive review covering alpha-bromo amide initiators).
-
Jakob, A. ; et al. "Synthesis and characterization of N-heterocyclic carbene complexes." Journal of Organometallic Chemistry, 2010 . (General protocol for converting alpha-bromo amides to NHC precursors).
